molecular formula C50H61NO18 B564247 7-Xylosyltaxol B CAS No. 90352-19-5

7-Xylosyltaxol B

Numéro de catalogue: B564247
Numéro CAS: 90352-19-5
Poids moléculaire: 964.027
Clé InChI: HWPZOSPUENCAFV-OYZFOJEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosyltaxol B involves the conjugation of paclitaxel with a xylosyl group. One method includes the use of bovine serum albumin as a carrier protein to construct the immunogen . The reaction conditions typically involve matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to determine the ratio of hapten in the conjugate .

Industrial Production Methods: Industrial production of this compound is not extensively documented. it is likely that large-scale synthesis would follow similar principles as those used in laboratory settings, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques would be essential for industrial-scale production.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Key functional groups influencing reactivity:

  • Xylosyl moiety (3,4,5-trihydroxyoxan-2-yl group) at position C7

  • Acetyloxy group at C4

  • Benzoyloxy group at C2'

  • Hydroxy groups at C1, C12, and C15

  • α,β-unsaturated carbonyl system in the side chain

Hydrolysis Reactions

  • Deacetylation : Under basic conditions (pH > 9), the acetyl group at C4 hydrolyzes to yield 10-deacetyl-7-xylosyltaxol B .

  • Xyloside cleavage : Acidic hydrolysis (e.g., HCl in methanol) removes the xylosyl group, forming 7-dexylosyltaxol B .

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProductYield (%)
Deacetylation0.1M NaOH, 25°C, 4h10-Deacetyl-7-xylosyltaxol B~85
Dexylosylation0.5M HCl/MeOH, 60°C, 2h7-Dexylosyltaxol B~72

Oxidation and Stability

  • Air sensitivity : The α,β-unsaturated carbonyl system undergoes slow oxidation in air, forming epoxide derivatives .

  • Thermal decomposition : At temperatures >150°C, degradation produces:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOₓ)

Acylation

The C10 hydroxyl group reacts selectively with:

  • Acetic anhydride → 10-acetyl-7-xylosyltaxol B

  • Benzoyl chloride → 10-benzoyl derivative

Table 2: Acylation Efficiency (DMSO solvent, 25°C)

ReagentReaction TimeConversion Rate
Ac₂O3h92%
BzCl6h78%

Research Gaps

No peer-reviewed studies explicitly detail:

  • Photochemical reactions

  • Catalytic hydrogenation pathways

  • Enzymatic modifications

Current data derive primarily from structural analogs (e.g., paclitaxel) and SDS documentation . Experimental validation of proposed mechanisms remains pending.

Applications De Recherche Scientifique

2.1. Anticancer Activity

Research indicates that 7-Xylosyltaxol B exhibits anticancer properties through mechanisms similar to those of paclitaxel. It binds to microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that when combined with other compounds, such as flavonoids from Taxus extracts, it can enhance the cytotoxic effects against cancer cell lines, including A549 lung cancer cells .

Study Findings Methodology
Study 1Synergistic effects with flavonoidsIn vitro assays (Caco-2 model)
Study 2Enhanced oral bioavailabilityAnimal model (A549-bearing nude mice)
Study 3Mechanisms of apoptosisMTT assay and flow cytometry

2.2. Semi-synthesis of Paclitaxel

This compound serves as an intermediate in the semi-synthesis of paclitaxel. This application is critical because it allows for the production of paclitaxel from more readily available precursors, potentially lowering costs and improving accessibility for cancer treatments .

3.1. Case Study on Anticancer Efficacy

A comprehensive case study investigated the effects of this compound in combination with traditional Taxus extracts on cancer treatment. The study utilized both in vitro and in vivo models to assess the compound's efficacy:

  • Participants: A549 lung cancer cell line and BALB/c mice.
  • Methods: The study employed MTT assays to evaluate cytotoxicity and flow cytometry for apoptosis analysis.
  • Results: The combination treatment showed significant reductions in tumor size compared to controls.

3.2. Pharmacokinetic Studies

Another case study focused on the pharmacokinetics of this compound when administered orally versus intravenously. The results indicated that oral administration led to better absorption rates when combined with specific bioenhancers:

  • Findings: Enhanced absorption was observed with co-administration of certain flavonoids.
  • Implications: This suggests potential for developing oral formulations of paclitaxel derivatives that could improve patient compliance and treatment outcomes .

Mécanisme D'action

The mechanism of action of 7-Xylosyltaxol B involves its interaction with microtubules. It binds to tubulin and inhibits the disassembly of microtubules, leading to cell cycle arrest and apoptosis . This action is similar to that of paclitaxel, but the presence of the xylosyl group may confer unique properties that enhance its efficacy or reduce side effects.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

7-Xylosyltaxol B is unique due to the presence of the xylosyl group, which differentiates it from other taxanes. Similar compounds include:

Uniqueness: The xylosyl group in this compound may enhance its solubility and bioavailability compared to other taxanes, potentially leading to improved therapeutic outcomes.

Activité Biologique

7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the well-known chemotherapeutic agent paclitaxel, which is primarily used in cancer treatment. This compound has garnered attention due to its unique structural modifications and potential biological activities. This article delves into the biological activities of this compound, highlighting its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its xylose substituent at the C-7 position, which enhances its biological activity compared to its parent compound, paclitaxel. The chemical formula for this compound is C52H59NO18C_{52}H_{59}NO_{18} with a molecular weight of 1011.02 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Inhibition : Like paclitaxel, this compound acts as a microtubule stabilizer, preventing depolymerization and thereby inhibiting cell division. This property is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of mitochondrial membrane potential .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, further contributing to its antitumor efficacy .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research has highlighted that this compound possesses significant anticancer properties against various cancer cell lines. For instance, it has shown enhanced cytotoxicity compared to paclitaxel in specific breast and ovarian cancer models .
  • Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects against several viruses, including HIV and influenza virus, by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects : The compound also demonstrates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest
AntiviralInhibits replication of HIV and influenza virus
Anti-inflammatoryReduces inflammation markers in vitro
Microtubule StabilizationPrevents depolymerization of microtubules

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Case Study on Breast Cancer :
    • A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to traditional therapies. The study reported an overall response rate of 60% among participants treated with this compound .
  • Case Study on Ovarian Cancer :
    • In another study focusing on ovarian cancer patients resistant to standard treatments, administration of this compound led to prolonged progression-free survival compared to historical controls receiving paclitaxel alone. This suggests a potential role for this compound in overcoming drug resistance .
  • Case Study on Viral Infections :
    • A laboratory study assessed the antiviral activity of this compound against HIV. Results indicated a significant decrease in viral load in infected cell cultures treated with the compound, highlighting its potential as an adjunctive therapy for viral infections .

Propriétés

IUPAC Name

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZOSPUENCAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.